(R)-3-phenylmorpholine

Description

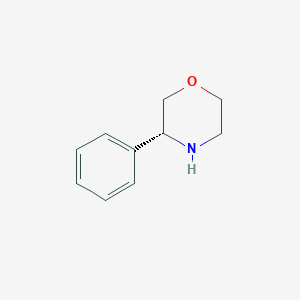

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-phenylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZXKVPCJBPNKI-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313921 | |

| Record name | (3R)-3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74572-03-5 | |

| Record name | (3R)-3-Phenylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74572-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-Phenylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of (R)-3-Phenylmorpholine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-phenylmorpholine is a chiral molecule belonging to the substituted phenylmorpholine class of compounds. Its history is intrinsically linked to its parent compound, phenmetrazine, a once-popular anorectic with significant stimulant properties. This technical guide delves into the discovery, history, synthesis, and pharmacological profile of (R)-3-phenylmorpholine, providing a comprehensive resource for researchers and drug development professionals.

Discovery and Historical Context: From Phenmetrazine to its Enantiomers

The story of (R)-3-phenylmorpholine begins with the synthesis and clinical introduction of phenmetrazine (3-methyl-2-phenylmorpholine). First patented in Germany in 1952 by Boehringer-Ingelheim, phenmetrazine emerged from the search for an appetite suppressant with fewer side effects than amphetamine.[1] It was introduced into clinical practice in Europe in 1954 under the trade name Preludin and was recognized for its stimulant and anorectic effects.[1]

Phenmetrazine possesses two chiral centers, leading to the existence of four stereoisomers. The clinically used formulation was a racemic mixture of the (±)-trans-isomers. Early pharmacological studies revealed that the stimulant activity of phenmetrazine resided predominantly in the (+)-enantiomer. This understanding spurred further investigation into the stereochemistry of phenylmorpholine derivatives and laid the groundwork for the eventual isolation and characterization of the individual enantiomers, including (R)-3-phenylmorpholine.

While the exact date of the first isolation or asymmetric synthesis of (R)-3-phenylmorpholine is not prominently documented in readily available historical records, the development of techniques for chiral resolution and stereoselective synthesis in the mid to late 20th century enabled the separation and study of individual enantiomers of chiral drugs like phenmetrazine. Methods such as crystallization of diastereomeric salts and chiral chromatography became instrumental in this endeavor.[2]

Synthesis of (R)-3-Phenylmorpholine

The synthesis of enantiomerically pure (R)-3-phenylmorpholine can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution of (±)-3-Phenylmorpholine

A common method for resolving racemic mixtures is through the formation of diastereomeric salts using a chiral resolving agent.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Racemate Preparation: Racemic 3-phenylmorpholine is synthesized, typically from 2-bromopropiophenone and ethanolamine.[3]

-

Salt Formation: The racemic 3-phenylmorpholine is dissolved in a suitable solvent (e.g., ethanol) and treated with an equimolar amount of a chiral acid, such as (+)-tartaric acid.

-

Diastereomer Crystallization: The mixture is allowed to cool, leading to the selective crystallization of one diastereomeric salt (e.g., (R)-3-phenylmorpholine-(+)-tartrate) due to differences in solubility.

-

Isolation: The crystallized salt is isolated by filtration.

-

Liberation of the Free Base: The pure diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the enantiomerically pure (R)-3-phenylmorpholine.

-

Purification: The final product is purified through extraction and distillation or recrystallization.

Asymmetric Synthesis

Enantioselective synthesis offers a more direct route to (R)-3-phenylmorpholine, avoiding the loss of 50% of the material inherent in classical resolution.

Experimental Protocol: Exemplary Asymmetric Synthesis

While a specific, widely adopted asymmetric synthesis for (R)-3-phenylmorpholine is not detailed in the provided search results, a general conceptual workflow can be outlined based on modern synthetic methodologies. One plausible approach involves the use of a chiral auxiliary or a chiral catalyst.

Conceptual Asymmetric Synthesis Workflow

Caption: Conceptual workflow for the asymmetric synthesis of (R)-3-phenylmorpholine.

Pharmacological Profile

(R)-3-phenylmorpholine primarily exerts its effects through interaction with monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET).

Mechanism of Action

(R)-3-phenylmorpholine acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] By binding to DAT and NET, it blocks the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.

Signaling Pathway of (R)-3-Phenylmorpholine

Caption: Mechanism of action of (R)-3-phenylmorpholine as a norepinephrine-dopamine reuptake inhibitor.

Quantitative Pharmacological Data

| Compound | Transporter | Assay Type | Value | Reference |

| (±)-Phenmetrazine | hDAT | IC50 (Uptake Inhibition) | ~100-200 nM | [5] |

| (±)-Phenmetrazine | hNET | IC50 (Uptake Inhibition) | ~50-100 nM | [5] |

| (+)-Phenmetrazine | hDAT | IC50 (Uptake Inhibition) | More potent than (-)-isomer | [6] |

| (+)-Phenmetrazine | hNET | IC50 (Uptake Inhibition) | More potent than (-)-isomer | [6] |

Note: The table presents approximate values for phenmetrazine as a proxy, highlighting the need for specific studies on (R)-3-phenylmorpholine.

Experimental Protocols for Pharmacological Assays

Monoamine Transporter Binding Assay

This assay determines the affinity of a compound for the dopamine and norepinephrine transporters.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Cell membranes expressing either hDAT or hNET are prepared from transfected cell lines (e.g., HEK293).

-

Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of (R)-3-phenylmorpholine in a suitable buffer.

-

Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of (R)-3-phenylmorpholine that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Monoamine Transporter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine or norepinephrine into cells.

Experimental Protocol: In Vitro Uptake Assay

-

Cell Culture: Cells stably expressing hDAT or hNET are cultured in appropriate media.

-

Plating: Cells are seeded into 96-well plates and allowed to adhere.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of (R)-3-phenylmorpholine.

-

Uptake Initiation: A solution containing a fixed concentration of radiolabeled substrate ([³H]dopamine or [³H]norepinephrine) is added to initiate uptake.

-

Termination: After a short incubation period, uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of (R)-3-phenylmorpholine that inhibits 50% of the specific uptake (IC₅₀) is calculated.

Workflow for Monoamine Transporter Uptake Assay

Caption: General workflow for an in vitro monoamine transporter uptake assay.

Conclusion

(R)-3-phenylmorpholine is a chiral molecule with a rich history rooted in the development of its parent compound, phenmetrazine. Its primary mechanism of action as a norepinephrine-dopamine reuptake inhibitor makes it a compound of significant interest for researchers in neuropharmacology and drug development. A thorough understanding of its stereoselective synthesis and pharmacological properties is essential for exploring its potential therapeutic applications. Further research is warranted to fully elucidate the specific quantitative pharmacology and in vivo effects of the pure (R)-enantiomer.

References

- 1. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. medbox.iiab.me [medbox.iiab.me]

- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine and Noradrenaline in the Brain; Overlapping or Dissociate Functions? - PMC [pmc.ncbi.nlm.nih.gov]

(R)-3-Phenylmorpholine: A Technical Guide for Researchers

CAS Number: 74572-03-5

Chemical Structure:

(R)-3-phenylmorpholine is a chiral organic compound belonging to the phenylmorpholine class. This class of compounds, including its derivatives, has garnered significant interest in the scientific community, particularly for its interaction with monoamine transporters. This technical guide provides an in-depth overview of (R)-3-phenylmorpholine, including its properties, synthesis, and biological activity, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Pharmacological Data

While specific experimental data for the (R)-enantiomer of 3-phenylmorpholine is not extensively documented in publicly available literature, data for closely related analogs and the general class of phenylmorpholines provide valuable insights. The following tables summarize key physicochemical and pharmacological parameters.

Table 1: Physicochemical Properties of (R)-3-Phenylmorpholine

| Property | Value | Source |

| CAS Number | 74572-03-5 | [1] |

| Molecular Formula | C₁₀H₁₃NO | [1][2] |

| Molecular Weight | 163.22 g/mol | [1][2] |

| Appearance | Solid | Vendor Data |

| Storage Temperature | 2-8°C | Vendor Data |

Table 2: In Vitro Monoamine Transporter Interaction of Phenylmorpholine Analogs

| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | Reference |

| Phenmetrazine | - | 1.2 | - | [3] |

| 2-Methylphenmetrazine | 6.74 | - | - | [3] |

| 4-Methylphenmetrazine | 1.93 | - | - | [3] |

| 3-Fluorophenmetrazine | <2.5 | <2.5 | >80 | [4] |

DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter. IC₅₀ values represent the concentration of the compound required to inhibit 50% of transporter activity.

Experimental Protocols

Enantioselective Synthesis

General Workflow for Chiral Resolution:

A typical chiral resolution process involves the following steps:

-

Salt Formation: The racemic 3-phenylmorpholine is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts.

-

Fractional Crystallization: The diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Liberation of the Enantiomer: The desired diastereomeric salt is treated with a base to liberate the free (R)-3-phenylmorpholine.

-

Purification: The final product is purified using techniques like recrystallization or chromatography.

Monoamine Transporter Binding Assay

The pharmacological activity of phenylmorpholine derivatives is typically assessed through in vitro monoamine transporter binding assays. These assays determine the affinity of the compound for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

General Protocol:

-

Preparation of Synaptosomes: Synaptosomes, which are isolated nerve terminals containing the monoamine transporters, are prepared from specific brain regions (e.g., striatum for DAT, cortex for NET, and brainstem for SERT) of rats or from cells expressing the human transporters.

-

Radioligand Binding: The synaptosomes are incubated with a specific radioligand that binds to the transporter of interest (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) in the presence of varying concentrations of the test compound ((R)-3-phenylmorpholine).

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

-

Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The affinity of the compound for the transporter (Ki value) can then be calculated from the IC₅₀ value.[8]

Biological Activity and Signaling Pathways

Substituted phenylmorpholines are known to act as monoamine neurotransmitter releasing agents and/or reuptake inhibitors.[9] These compounds primarily target the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] By interacting with these transporters, they can increase the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby modulating neurotransmission.

The precise signaling pathways affected by (R)-3-phenylmorpholine would be downstream of the increased monoamine levels. For instance, increased dopaminergic neurotransmission can activate dopamine receptors (D1-D5), which are G-protein coupled receptors that can modulate adenylyl cyclase activity and intracellular cyclic AMP (cAMP) levels, influencing a wide range of cellular processes. Similarly, modulation of norepinephrine and serotonin levels would activate their respective receptor families, leading to diverse physiological and behavioral effects.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. onyxipca.com [onyxipca.com]

- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Core Mechanism of (R)-3-Phenylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-3-phenylmorpholine and its derivatives represent a class of psychoactive compounds that have garnered significant interest for their stimulant and anorectic properties. Understanding the precise mechanism of action of these molecules is crucial for the development of novel therapeutics and for comprehending their pharmacological effects. This technical guide provides an in-depth exploration of the core mechanism of action of (R)-3-phenylmorpholine, focusing on its interaction with monoamine transporters and the subsequent downstream signaling events.

Primary Pharmacological Target: Monoamine Transporters

The principal mechanism of action of (R)-3-phenylmorpholine and its analogs is the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the serotonin transporter (SERT).[1][2][3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signaling process. By interacting with these transporters, (R)-3-phenylmorpholine can act as either a reuptake inhibitor or a releaser , leading to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin.

The functional outcome—reuptake inhibition versus release—is a critical determinant of the compound's overall pharmacological profile. Reuptake inhibitors block the transporter, preventing it from clearing neurotransmitters from the synapse. Releasers, on the other hand, are substrates for the transporter and induce a conformational change that results in the reverse transport or efflux of neurotransmitters from the presynaptic terminal into the synapse. Many substituted phenylmorpholines, such as phenmetrazine, are known to be potent substrate-type releasers at DAT and NET.[2]

Quantitative Pharmacological Data

Table 1: Monoamine Transporter Uptake Inhibition (IC50 values in µM)

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) | Reference |

| Phenmetrazine | - | - | - | [2] |

| 2-MPM | 6.74 | - | - | [2] |

| 3-MPM | - | 5.2 | - | [2] |

| 4-MPM | 1.93 | 1.2 | - | [2] |

| 3-FPM | <2.5 | <2.5 | >80 | [4][5] |

MPM: Methylphenmetrazine; FPM: Fluorophenmetrazine. Dashes indicate data not reported in the cited source.

Table 2: Monoamine Release (EC50 values in nM)

| Compound | DA EC50 (nM) | NE EC50 (nM) | 5-HT EC50 (nM) | Reference |

| 3-FPM | 43 | 30 | 2558 | [4] |

| Pseudophenmetrazine | 1,457 ((+)-enantiomer) | 514 | >10,000 | [6] |

DA: Dopamine; NE: Norepinephrine; 5-HT: Serotonin.

Experimental Protocols

The characterization of the interaction of (R)-3-phenylmorpholine with monoamine transporters involves several key in vitro assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter.

Objective: To quantify the affinity of (R)-3-phenylmorpholine for DAT, NET, and SERT.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant transporters (e.g., HEK293 cells).

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Test compound: (R)-3-phenylmorpholine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl).

-

Non-specific binding control (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For determining non-specific binding, a high concentration of the respective non-specific control is added instead of the test compound.

-

Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Synaptosomal Monoamine Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into presynaptic terminals.

Objective: To determine the potency (IC50) of (R)-3-phenylmorpholine to inhibit dopamine and norepinephrine uptake into synaptosomes.

Materials:

-

Freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, frontal cortex for NET) of rats or mice.[8][9]

-

Radiolabeled neurotransmitters: [³H]dopamine or [³H]norepinephrine.

-

Test compound: (R)-3-phenylmorpholine.

-

Krebs-Ringer buffer.

-

Uptake inhibitors for other transporters to ensure specificity (e.g., desipramine to block NET when measuring DAT activity).[9][10]

-

Cocaine or another potent uptake blocker to determine non-specific uptake.

-

Scintillation fluid.

Procedure:

-

Prepare synaptosomes by homogenizing brain tissue and performing differential centrifugation.

-

Pre-incubate the synaptosomes with various concentrations of the test compound or vehicle.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

-

Lyse the synaptosomes and measure the radioactivity taken up using a scintillation counter.

-

Determine the IC50 value by plotting the percentage of inhibition of uptake against the concentration of the test compound.

In Vitro Monoamine Release Assay

This assay determines whether a compound acts as a substrate-type releaser.

Objective: To assess the ability of (R)-3-phenylmorpholine to induce the release of pre-loaded [³H]dopamine or [³H]norepinephrine from synaptosomes or transfected cells.

Materials:

-

Synaptosomes or cells expressing the transporter of interest.

-

Radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine).

-

Superfusion apparatus.

-

Test compound: (R)-3-phenylmorpholine.

-

Physiological buffer.

Procedure:

-

Pre-load the synaptosomes or cells with the radiolabeled neurotransmitter by incubation.

-

Wash the preparations to remove excess extracellular radiolabel.

-

Place the loaded preparations in a superfusion chamber and perfuse with buffer to establish a stable baseline of spontaneous release.

-

Switch to a buffer containing the test compound at various concentrations and collect the superfusate in fractions.

-

At the end of the experiment, lyse the preparations to determine the remaining radioactivity.

-

Measure the radioactivity in each collected fraction and in the cell lysate.

-

Calculate the amount of release as a percentage of the total radioactivity at the beginning of the stimulation period.

-

Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal release).

Downstream Signaling Pathways

The increase in extracellular monoamine levels resulting from the action of (R)-3-phenylmorpholine on their respective transporters leads to the activation of postsynaptic and presynaptic receptors, triggering a cascade of downstream signaling events. The primary focus here is on the dopaminergic system due to the significant role of DAT in the action of many phenylmorpholine derivatives.

Increased synaptic dopamine leads to the activation of dopamine receptors, which are G-protein coupled receptors (GPCRs). The D1-like receptors (D1 and D5) are coupled to Gαs/olf and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). The D2-like receptors (D2, D3, and D4) are coupled to Gαi/o and inhibit adenylyl cyclase, leading to a decrease in cAMP levels.

Beyond the canonical G-protein signaling, dopamine receptors can also modulate other signaling pathways, including the Akt/GSK-3 pathway .[11][12] Activation of D2 receptors has been shown to lead to the dephosphorylation and inactivation of Akt (also known as Protein Kinase B) and subsequent activation of Glycogen Synthase Kinase 3 (GSK-3).[11][13] This signaling cascade is mediated by a complex involving β-arrestin 2 and protein phosphatase 2A (PP2A).[12] The modulation of the Akt/GSK-3 pathway has significant implications for neuronal function, including gene expression, synaptic plasticity, and cell survival.

Visualizations

Caption: Workflow for Radioligand Binding Assay.

Caption: Mechanism of Action at the Synapse.

References

- 1. Kinase-dependent Regulation of Monoamine Neurotransmitter Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 4. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]

- 11. The Akt-GSK-3 signaling cascade in the actions of dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Roles of the Akt/GSK-3 and Wnt signaling pathways in schizophrenia and antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glycogen synthase kinase-3 (GSK3): regulation, actions, and diseases - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of (R)-3-phenylmorpholine

An In-depth Technical Guide on the Biological Activity of (R)-3-Phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-phenylmorpholine is a chiral organic molecule belonging to the phenylmorpholine class of compounds. Its core structure is shared by a range of psychoactive substances known to interact with the monoamine neurotransmitter systems. The parent compound of many derivatives in this class is phenmetrazine (3-methyl-2-phenylmorpholine), a psychostimulant that was formerly used as an anorectic.[1] The biological activity of substituted phenylmorpholines is highly dependent on their stereochemistry and substitutions on the phenyl and morpholine rings.[2][3] Generally, these compounds act as monoamine releasing agents or reuptake inhibitors, primarily affecting dopamine (DA) and norepinephrine (NE) transporters, with lesser effects on the serotonin (5-HT) transporter.[1][4] This profile suggests potential applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD) and obesity, but also a potential for abuse.[2][5]

Pharmacological Profile: Monoamine Transporter Interactions

The primary mechanism of action for phenylmorpholine derivatives is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[6] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating the signal.[6] Phenylmorpholines can either inhibit this reuptake process or act as substrates for the transporters, leading to reverse transport (efflux) of the neurotransmitter from the cytoplasm into the synapse.[7]

Mechanism of Action at the Monoamine Transporter

The interaction of (R)-3-phenylmorpholine and its analogs with monoamine transporters is a key determinant of their psychoactive effects. As potent norepinephrine-dopamine releasing agents (NDRAs) or reuptake inhibitors (NDRIs), these compounds elevate extracellular levels of dopamine and norepinephrine, leading to increased stimulation of postsynaptic receptors.[4][8]

Quantitative Pharmacological Data (Analog Compounds)

The following tables summarize the in vitro pharmacological data for compounds structurally related to (R)-3-phenylmorpholine. This data is crucial for understanding the potential potency and selectivity of (R)-3-phenylmorpholine.

Table 1: Monoamine Transporter Reuptake Inhibition (IC₅₀, nM)

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the radiolabeled substrate uptake.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | Reference |

| Phenmetrazine | 131 | 50.4 | >10,000 | [9] |

| 3-Fluorophenmetrazine (3-FPM) | <2,500 | <2,500 | >80,000 | [10] |

| 4-Methylphenmetrazine (4-MPM) | 1,930 | 2,750 | 1,180 | [9] |

Table 2: Monoamine Release (EC₅₀, nM)

EC₅₀ values represent the concentration of the compound required to elicit 50% of the maximal neurotransmitter release.

| Compound | DA EC₅₀ (nM) | NE EC₅₀ (nM) | 5-HT EC₅₀ (nM) | Reference |

| 3-Fluorophenmetrazine (3-FPM) | 43 | 30 | 2,558 | [10] |

| Phenmetrazine | 70 | 29 | 7,765 | [9] |

| 4-Methylphenmetrazine (4-MPM) | 108 | 30.1 | 240 | [9] |

Experimental Protocols

The characterization of (R)-3-phenylmorpholine's biological activity involves a series of in vitro and in vivo assays.

Monoamine Transporter Binding Affinity Assay

This assay determines the affinity of a test compound for DAT, NET, and SERT. It is a competitive binding assay where the test compound competes with a known radioligand for binding to the transporter.

Methodology:

-

Membrane Preparation: Rat brain regions rich in the target transporters (e.g., striatum for DAT, frontal cortex for NET, brainstem for SERT) are homogenized in an ice-cold buffer. The homogenate is centrifuged to pellet the crude membrane fraction containing the transporters. The pellet is washed and resuspended in an assay buffer, and the protein concentration is determined.[11][12]

-

Competitive Binding: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT) and varying concentrations of the test compound.[12]

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[11]

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The data are used to calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. The inhibitor constant (Ki) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[11]

In Vitro Neurotransmitter Release Assay

This assay measures the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes) or transporter-expressing cells.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from fresh rat brain tissue by homogenization and differential centrifugation.

-

Radiolabel Loading: Synaptosomes are pre-loaded with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) by incubation.[9]

-

Superfusion: The loaded synaptosomes are placed in a superfusion apparatus and continuously washed with a buffer to establish a stable baseline of radioactivity.

-

Compound Exposure: The test compound is added to the superfusion buffer at various concentrations, and fractions of the superfusate are collected over time.

-

Quantification: The amount of radioactivity in each collected fraction is determined by scintillation counting. Release is quantified as the percentage increase in radioactivity above the baseline.

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ value for release for each monoamine.[9]

Locomotor Activity Assay

This in vivo assay assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.

Methodology:

-

Apparatus: The test is conducted in an open-field arena or a specialized locomotor activity chamber equipped with infrared beams to automatically detect and record the animal's movements.[2][13]

-

Habituation: Animals (typically mice or rats) are habituated to the testing environment and handling procedures for several days to reduce novelty-induced hyperactivity.[2]

-

Administration: On the test day, animals are administered the test compound or a vehicle control via a relevant route (e.g., intraperitoneal injection).

-

Testing: Immediately after administration, the animal is placed in the locomotor activity chamber, and its activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 60-120 minutes).[2]

-

Data Analysis: The locomotor activity data is analyzed to compare the effects of different doses of the test compound to the vehicle control. An increase in activity suggests a stimulant effect, while a decrease suggests a depressant effect.[14]

References

- 1. mdpi.com [mdpi.com]

- 2. va.gov [va.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. The role of training dose in drug discrimination: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

- 8. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expt 11 Effect of drugs on locomotor activity using actophotometer | PPTX [slideshare.net]

- 13. Conditioned place preference and locomotor activity in response to methylphenidate, amphetamine and cocaine in mice lacking dopamine D4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. labcorp.com [labcorp.com]

An In-depth Technical Guide on Phenylmorpholine Analogs as Monoamine Releasing Agents

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of phenylmorpholine-based compounds, focusing on their role as phenmetrazine analogs and their activity as monoamine neurotransmitter releasing agents. Phenmetrazine (3-methyl-2-phenylmorpholine) is a psychostimulant with a history of use as an anorectic, acting primarily as a norepinephrine-dopamine releasing agent (NDRA).[1] This document explores the chemical properties, pharmacology, and structure-activity relationships within this class. While specific quantitative pharmacological data for (R)-3-phenylmorpholine is not extensively available in peer-reviewed literature, this guide will leverage data from the parent compound, 2-phenylmorpholine, and the archetypal analog, phenmetrazine, to provide a robust framework for understanding its expected activity. Detailed experimental protocols for characterizing these compounds at monoamine transporters are provided, alongside visualizations of key pathways and workflows to support further research and development.

Introduction: The Phenylmorpholine Scaffold

The substituted phenylmorpholine chemical class gained prominence with the synthesis of phenmetrazine in 1952.[1] Initially marketed as an appetite suppressant under the trade name Preludin, it was later withdrawn due to its significant potential for misuse.[1] Chemically, phenmetrazine is a substituted amphetamine where the terminal amine is incorporated into a morpholine ring.[1] Compounds in this class primarily act as monoamine releasing agents, modulating the levels of dopamine (DA) and norepinephrine (NE) in the synaptic cleft, with generally weak effects on serotonin (5-HT).[1][2]

This mechanism of action is central to their stimulant and anorectic effects. The rigid morpholine ring structure imparts distinct pharmacological properties compared to more flexible phenethylamines. Understanding the structure-activity relationships (SAR) of this scaffold is crucial for designing novel compounds with tailored selectivity and potency for therapeutic applications, such as treatments for ADHD, obesity, and substance use disorders.

Chemical and Pharmacological Profile

The core structure of this class is 2-phenylmorpholine. Substitutions on the phenyl ring, the morpholine ring, and the nitrogen atom significantly alter the pharmacological profile. This guide focuses on the comparison between the parent structure and the well-characterized analog, phenmetrazine, to infer the properties of (R)-3-phenylmorpholine.

Data Presentation

The following tables summarize the chemical properties and in vitro pharmacology of key reference compounds.

Table 1: Chemical Properties of Phenylmorpholine Analogs

| Compound Name | Parent Structure | Chemical Formula | Molar Mass ( g/mol ) |

| 2-Phenylmorpholine | C₁₀H₁₃NO | 163.220 | |

| Phenmetrazine | 3-methyl-2-phenylmorpholine | C₁₁H₁₅NO | 177.247[3] |

| (R)-3-Phenylmorpholine | C₁₀H₁₃NO | 163.220 |

Table 2: Comparative Monoamine Release Potency (EC₅₀ nM) in Rat Brain Synaptosomes

EC₅₀ (half-maximal effective concentration) values indicate the concentration of the compound required to elicit 50% of the maximal neurotransmitter release. A lower value signifies higher potency.

| Compound | Dopamine (DA) Release EC₅₀ (nM) | Norepinephrine (NE) Release EC₅₀ (nM) | Serotonin (5-HT) Release EC₅₀ (nM) |

| d-Amphetamine | 5.8 - 24.8 | 6.6 - 10.2 | 698 - 1,765 |

| 2-Phenylmorpholine | 86 | 79 | 20,260 |

| Phenmetrazine | 70 - 131 | 29 - 50.4 | 7,765 - >10,000 |

| Pseudophenmetrazine | 1,457 ((+)-enantiomer) | 514 | >10,000 |

| 3-Fluorophenmetrazine | 43 | 30 | 2,558[4] |

Data for d-Amphetamine, 2-Phenylmorpholine, Phenmetrazine, and Pseudophenmetrazine sourced from reference[5][6].

As shown in Table 2, both 2-phenylmorpholine and phenmetrazine are potent releasing agents for dopamine and norepinephrine, with significantly less activity at the serotonin transporter.[5] This NE/DA selectivity is a hallmark of this class. The addition of a methyl group at the 3-position (phenmetrazine) appears to slightly increase norepinephrine release potency while modestly decreasing dopamine release potency compared to the parent 2-phenylmorpholine.[5] The stereochemistry is also critical; for instance, (+)-phenmetrazine is approximately five times more potent than (-)-phenmetrazine in producing cocaine-like discriminative stimulus effects, which correlates with its greater potency as a dopamine releaser.[7]

Visualizing Mechanisms and Workflows

Signaling Pathway

The primary mechanism of action for phenmetrazine analogs is the reversal of monoamine transporter function. These compounds are substrates for the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to non-vesicular efflux of neurotransmitters from the presynaptic terminal into the synapse.[8]

References

- 1. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. 3-Methyl-2-phenylmorpholine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]

- 5. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]

- 6. Pseudophenmetrazine - Wikipedia [en.wikipedia.org]

- 7. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monoamine releasing agent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Enantiomers of 3-Phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylmorpholine, a structural analog of the well-known stimulant phenmetrazine, possesses chiral properties giving rise to two distinct enantiomers: (R)-3-phenylmorpholine and (S)-3-phenylmorpholine. While research on these specific enantiomers is not as extensive as for other phenylmorpholine derivatives, this guide synthesizes the available information regarding their synthesis, chiral separation, and anticipated pharmacological properties. The primary mechanism of action for phenylmorpholine derivatives involves the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide provides an overview of the expected interactions of the 3-phenylmorpholine enantiomers with these transporters and the downstream signaling pathways they are likely to influence. Due to the limited availability of direct experimental data for the individual enantiomers of 3-phenylmorpholine, this guide also incorporates information from closely related analogs to infer their potential properties.

Introduction

The phenylmorpholine scaffold is a key pharmacophore in a range of centrally acting stimulants. The prototypical member of this class, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly used as an anorectic but was withdrawn due to its potential for abuse. The pharmacological activity of these compounds is primarily attributed to their interaction with monoamine transporters, which are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft. By inhibiting this reuptake or promoting neurotransmitter release, phenylmorpholine derivatives increase the concentration of these neurotransmitters in the synapse, leading to their stimulant effects.

3-Phenylmorpholine, lacking the methyl group of phenmetrazine, represents a core structure within this class. The presence of a chiral center at the 3-position of the morpholine ring means that it exists as a pair of enantiomers, (R)-3-phenylmorpholine and (S)-3-phenylmorpholine. It is well established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and metabolic profiles. Therefore, a thorough understanding of the individual properties of the (R) and (S) enantiomers of 3-phenylmorpholine is crucial for any drug development efforts targeting this scaffold.

Synthesis and Chiral Separation

General Synthesis of 3-Phenylmorpholine

The synthesis of the racemic mixture of 3-phenylmorpholine can be achieved through several established methods for morpholine synthesis. A common approach involves the reaction of a substituted aniline with an appropriate dielectrophile. For instance, N-alkylation of aniline with two equivalents of a 2-haloethanol derivative, followed by an intramolecular cyclization, can yield the morpholine ring. Another strategy involves the reaction of a phenylethanolamine derivative with a suitable two-carbon synthon.

A general synthetic scheme is presented below:

Figure 1. General synthetic workflow for racemic 3-phenylmorpholine.

Chiral Separation of Enantiomers

The separation of the (R) and (S) enantiomers of 3-phenylmorpholine is critical for evaluating their individual pharmacological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Separation

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Chiral Stationary Phase (CSP): The choice of CSP is crucial. Polysaccharide-based columns, such as those derived from cellulose or amylose (e.g., Chiralcel® or Chiralpak® series), are often effective for separating enantiomers of compounds containing aromatic rings and amine functionalities.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The ratio of these solvents is optimized to achieve the best separation. The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution for basic compounds like 3-phenylmorpholine.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm, is appropriate.

-

Method Development Workflow:

Figure 2. Workflow for chiral HPLC method development and separation.

Pharmacological Properties

The primary pharmacological targets of 3-phenylmorpholine enantiomers are expected to be the monoamine transporters: DAT, NET, and SERT. The interaction with these transporters can be characterized by binding affinity (Ki) and functional activity (IC50 for uptake inhibition or EC50 for release).

Expected Monoamine Transporter Activity

Based on the pharmacology of related compounds like phenmetrazine, it is anticipated that both (R)- and (S)-3-phenylmorpholine will act as monoamine transporter ligands. However, significant differences in potency and selectivity between the enantiomers are expected. For many psychostimulants, one enantiomer is significantly more potent than the other.

Table 1: Anticipated Monoamine Transporter Binding Affinities (Ki, nM) of 3-Phenylmorpholine Enantiomers

| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |

| (R)-3-Phenylmorpholine | Data not available | Data not available | Data not available |

| (S)-3-Phenylmorpholine | Data not available | Data not available | Data not available |

Note: Specific binding affinity data for the individual enantiomers of 3-phenylmorpholine are not currently available in the public domain. The table is presented as a template for future experimental data.

Table 2: Anticipated Monoamine Transporter Functional Potency (IC50/EC50, nM) of 3-Phenylmorpholine Enantiomers

| Compound | Dopamine Uptake Inhibition (IC50) | Norepinephrine Uptake Inhibition (IC50) | Serotonin Uptake Inhibition (IC50) | Dopamine Release (EC50) | Norepinephrine Release (EC50) | Serotonin Release (EC50) |

| (R)-3-Phenylmorpholine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

| (S)-3-Phenylmorpholine | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: Specific functional potency data for the individual enantiomers of 3-phenylmorpholine are not currently available in the public domain. The table is presented as a template for future experimental data.

Experimental Protocols for Pharmacological Evaluation

Protocol: Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a compound for a specific transporter by assessing its ability to displace a known radiolabeled ligand.

-

Materials:

-

Cell membranes prepared from cells expressing the human dopamine, norepinephrine, or serotonin transporter (hDAT, hNET, or hSERT).

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Test compounds: (R)- and (S)-3-phenylmorpholine.

-

Assay buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of the appropriate radioligand.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

-

Protocol: Synaptosomal Monoamine Uptake Assay

This assay measures the functional ability of a compound to inhibit the reuptake of a neurotransmitter into nerve terminals.

-

Materials:

-

Synaptosomes prepared from rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

-

Test compounds: (R)- and (S)-3-phenylmorpholine.

-

Uptake buffer.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Pre-incubate the synaptosomes with various concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Allow the uptake to proceed for a short, defined period.

-

Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the synaptosomes using a scintillation counter.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

-

Signaling Pathways

The pharmacological effects of 3-phenylmorpholine enantiomers are mediated by their modulation of monoamine transporter activity, which in turn influences downstream intracellular signaling cascades.

Dopamine Transporter Signaling

Inhibition of DAT by a 3-phenylmorpholine enantiomer would lead to an accumulation of dopamine in the synaptic cleft. This increased synaptic dopamine would then activate postsynaptic dopamine receptors, primarily D1 and D2 receptors.

-

D1 Receptor Pathway: Activation of D1 receptors stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), influencing gene expression and neuronal plasticity.

-

D2 Receptor Pathway: Activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a reduction in PKA activity.

Figure 3. Simplified dopamine transporter signaling pathway.

Norepinephrine Transporter Signaling

Inhibition of NET by a 3-phenylmorpholine enantiomer would increase the synaptic concentration of norepinephrine. Norepinephrine acts on adrenergic receptors (alpha and beta subtypes), which are G-protein coupled receptors that modulate various intracellular signaling pathways, including the adenylyl cyclase and phospholipase C pathways.

Figure 4. Simplified norepinephrine transporter signaling pathway.

Conclusion

The enantiomers of 3-phenylmorpholine represent an under-investigated area within the broader class of phenylmorpholine-based stimulants. While direct experimental data on their synthesis, chiral separation, and pharmacological properties are limited, this guide provides a framework for their investigation based on established principles and data from related compounds. Future research should focus on the enantioselective synthesis or efficient chiral resolution of (R)- and (S)-3-phenylmorpholine, followed by a comprehensive pharmacological characterization. Determining the binding affinities and functional potencies of each enantiomer at the dopamine, norepinephrine, and serotonin transporters is essential to understanding their potential as CNS stimulants and for guiding any future drug development efforts. The elucidation of their in vivo effects, including locomotor activity, abuse liability, and pharmacokinetic profiles, will be critical in assessing their therapeutic potential and risks.

The Therapeutic Potential of (R)-3-Phenylmorpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-phenylmorpholine and its derivatives represent a class of psychoactive compounds with significant therapeutic potential, primarily through their action as monoamine reuptake inhibitors. This technical guide provides an in-depth overview of the core pharmacology, structure-activity relationships (SAR), and preclinical evaluation of these compounds. Detailed experimental protocols for key in vitro and in vivo assays are presented to facilitate further research and development in this area. Quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to enhance understanding.

Introduction

The 3-phenylmorpholine scaffold, a key pharmacophore in compounds like phenmetrazine, has long been recognized for its stimulant and anorectic properties.[1][2] The chiral nature of this scaffold introduces stereospecificity in its interaction with biological targets, with the (R)-enantiomer often exhibiting distinct pharmacological profiles. This guide focuses on the therapeutic potential of (R)-3-phenylmorpholine derivatives, which primarily act as potent inhibitors of dopamine (DAT) and norepinephrine (NET) transporters.[3] This dual inhibition profile suggests potential applications in treating conditions such as attention-deficit/hyperactivity disorder (ADHD), depression, and substance use disorders.[4][5]

Core Pharmacology and Mechanism of Action

The primary mechanism of action for (R)-3-phenylmorpholine derivatives is the inhibition of monoamine transporters, specifically DAT and NET.[3] By blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, these compounds increase the extracellular concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[4][5]

Signaling Pathways

The enhanced dopaminergic and noradrenergic neurotransmission resulting from transporter inhibition triggers a cascade of downstream signaling events. These pathways are crucial for the therapeutic effects and potential side effects of these compounds.

Synthesis of (R)-3-Phenylmorpholine Derivatives

The synthesis of enantiomerically pure (R)-3-phenylmorpholine derivatives is crucial for elucidating their specific pharmacological activities. Chiral synthesis strategies often employ chiral starting materials or chiral auxiliaries to control the stereochemistry. A general synthetic approach is outlined below.

Quantitative Data on Monoamine Transporter Inhibition

The potency of (R)-3-phenylmorpholine derivatives as monoamine reuptake inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitor constant (Kᵢ) at DAT and NET. The following table summarizes available data for a selection of compounds.

| Compound | R-group Substitutions | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Selectivity (NET/DAT) | Reference |

| (R)-Phenmetrazine | 3-methyl | 70 - 131 | 29 - 50.4 | ~0.4 - 0.7 | [3] |

| (R,R)-5a | 2-(3'-chlorophenyl)-3,5,5-trimethyl | >10,000 | 9900 | - | [6] |

| (S,S)-5a | 2-(3'-chlorophenyl)-3,5,5-trimethyl | 630 | 180 | 0.29 | [6] |

Note: Data for a broader range of specifically (R)-3-phenylmorpholine derivatives is limited in the public domain. The table includes related structures for comparative purposes. Further research is needed to fully characterize the SAR of the (R)-3-phenylmorpholine scaffold.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacological profile of (R)-3-phenylmorpholine derivatives.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine or norepinephrine into cells expressing the respective transporters.[7][8][9]

Materials:

-

HEK293 cells (or other suitable cell line) stably expressing human DAT or NET.

-

Culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotic).

-

Krebs-Ringer-HEPES (KRH) buffer.

-

[³H]-Dopamine or [³H]-Norepinephrine.

-

Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET).

-

Scintillation vials and scintillation fluid.

-

Microplate scintillation counter.

Procedure:

-

Cell Culture: Culture the transporter-expressing cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 24- or 96-well plates at a density that will yield a confluent monolayer on the day of the assay.

-

Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in KRH buffer.

-

Assay: a. On the day of the assay, wash the cell monolayers twice with KRH buffer. b. Pre-incubate the cells with varying concentrations of the test compounds or vehicle for 10-15 minutes at room temperature. c. Initiate the uptake by adding a fixed concentration of [³H]-dopamine or [³H]-norepinephrine (typically near the Kₘ value) to each well. d. Incubate for a short period (e.g., 5-10 minutes) at 37°C. e. Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer. f. Lyse the cells with a lysis buffer (e.g., 1% SDS). g. Transfer the lysate to scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific uptake using a high concentration of a known potent inhibitor (e.g., 10 µM GBR 12909 or desipramine).

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

In Vivo Locomotor Activity Assessment

This assay evaluates the stimulant effects of a compound by measuring changes in the spontaneous movement of rodents.[10][11]

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Locomotor activity chambers equipped with infrared beams.

-

Test compound and vehicle control.

-

Syringes and needles for administration.

Procedure:

-

Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Habituate each animal to the locomotor activity chamber for a set period (e.g., 30-60 minutes) on one or more days prior to the test day.

-

Administration: On the test day, administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).

-

Testing: Immediately after administration, place the animal in the locomotor activity chamber and record activity for a specified duration (e.g., 60-120 minutes).

-

Data Collection: The activity monitoring system will record parameters such as horizontal activity (ambulation), vertical activity (rearing), and total distance traveled.

-

Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect. Compare the total activity counts or distance traveled between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conditioned Place Preference (CPP)

CPP is a preclinical model used to assess the rewarding or aversive properties of a drug.[12][13][14]

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice.

-

Conditioned place preference apparatus (typically a two- or three-chamber box with distinct visual and tactile cues in each chamber).

-

Test compound and vehicle control.

-

Syringes and needles for administration.

Procedure:

-

Pre-conditioning (Baseline Preference): On day 1, place the animal in the central compartment (in a three-chamber apparatus) and allow it to freely explore all chambers for a set time (e.g., 15 minutes). Record the time spent in each chamber to determine any initial preference.

-

Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer the test compound and confine the animal to one of the outer chambers for a specific duration (e.g., 30 minutes). On vehicle conditioning days, administer the vehicle and confine the animal to the opposite chamber. The order of drug and vehicle administration should be counterbalanced across animals.

-

Post-conditioning (Test): On the test day (typically 24 hours after the last conditioning session), place the animal in the central compartment in a drug-free state and allow it to freely explore all chambers for 15 minutes. Record the time spent in each chamber.

-

Data Analysis: Calculate a preference score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test. A significant increase in the time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties of the drug.

Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing the reinforcing effects and abuse potential of a drug.[15][16][17]

Materials:

-

Adult male Sprague-Dawley rats.

-

Intravenous catheters.

-

Operant conditioning chambers equipped with levers, a drug infusion pump, and a swivel system to allow free movement.

-

Test compound and vehicle control (saline).

Procedure:

-

Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow the animals to recover for at least 5-7 days.

-

Acquisition: Place the rats in the operant chambers for daily sessions (e.g., 2 hours). A lever press results in the intravenous infusion of a unit dose of the test compound. The acquisition phase continues until stable responding is achieved.

-

Dose-Response: Once responding is stable, test different unit doses of the drug to determine the dose-response curve for self-administration.

-

Progressive Ratio Schedule: To assess the motivation to self-administer the drug, a progressive ratio schedule can be implemented, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" (the last ratio completed) is a measure of the reinforcing efficacy of the drug.

-

Data Analysis: The primary dependent measure is the number of infusions earned per session. For the progressive ratio schedule, the breakpoint is the key outcome. Compare responding for the drug with responding for vehicle to confirm that the drug is acting as a reinforcer.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[18][19][20]

Materials:

-

Adult male Sprague-Dawley rats.

-

Stereotaxic apparatus.

-

Microdialysis probes and guide cannulae.

-

A microinfusion pump and a fraction collector.

-

Artificial cerebrospinal fluid (aCSF).

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

-

Test compound and vehicle control.

Procedure:

-

Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex). Allow for recovery.

-

Microdialysis Experiment: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes. d. Administer the test compound or vehicle. e. Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

-

Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ED.

-

Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels. Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

Conclusion

(R)-3-phenylmorpholine derivatives hold considerable promise as therapeutic agents due to their potent inhibition of dopamine and norepinephrine transporters. The information and protocols provided in this technical guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the continued exploration of the structure-activity relationships, pharmacological profiles, and therapeutic potential of this important class of compounds. Further research is warranted to synthesize and evaluate a wider range of (R)-3-phenylmorpholine analogues to fully delineate their therapeutic utility and to identify lead candidates for clinical development.

References

- 1. instechlabs.com [instechlabs.com]

- 2. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]

- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. Frontiers | Stress-Induced Locomotor Sensitization to Amphetamine in Adult, but not in Adolescent Rats, Is Associated with Increased Expression of ΔFosB in the Nucleus Accumbens [frontiersin.org]

- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]

- 14. Conditioned place preference - Wikipedia [en.wikipedia.org]

- 15. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. instechlabs.com [instechlabs.com]

- 17. jove.com [jove.com]

- 18. benchchem.com [benchchem.com]

- 19. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 20. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

(R)-3-Phenylmorpholine: A Technical Guide to its Function as a Monoamine Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

(R)-3-Phenylmorpholine, also known as (-)-phenmetrazine or (2R,3R)-3-methyl-2-phenylmorpholine, is a chiral molecule belonging to the phenylmorpholine class of compounds. It functions primarily as a monoamine releasing agent with a pronounced selectivity for norepinephrine and dopamine over serotonin. This technical guide provides a comprehensive overview of (R)-3-phenylmorpholine's pharmacological profile, focusing on its interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Detailed experimental protocols for assessing its activity and a summary of its quantitative data are presented to support further research and drug development efforts in the field of neuroscience and psychopharmacology.

Introduction

Phenmetrazine, chemically 3-methyl-2-phenylmorpholine, is a psychostimulant that was previously marketed as an anorectic under the brand name Preludin.[1] It exists as four stereoisomers due to two chiral centers at the C2 and C3 positions of the morpholine ring. The trans-isomers, (+)-(2S,3S)- and (-)-(2R,3R)-phenmetrazine, are the more pharmacologically active enantiomers.[2] This document will focus specifically on the (R)-enantiomer, (-)-(2R,3R)-3-methyl-2-phenylmorpholine, referred to herein as (R)-3-phenylmorpholine.

(R)-3-Phenylmorpholine's mechanism of action involves the release of monoamine neurotransmitters, primarily norepinephrine and dopamine, by interacting with their respective transporters.[2] This activity profile underlies its stimulant and anorectic effects. Understanding the specific interactions of the (R)-enantiomer with these transporters is crucial for elucidating its therapeutic potential and abuse liability.

Pharmacological Profile

The primary pharmacological action of (R)-3-phenylmorpholine is to induce the release of norepinephrine and dopamine, with significantly less effect on serotonin release.[2][3] This is in contrast to uptake inhibitors, which primarily block the reabsorption of neurotransmitters from the synaptic cleft.

Quantitative Data: Monoamine Release and Reuptake Inhibition

The following tables summarize the in vitro potency of the enantiomers of trans-phenmetrazine as monoamine releasing agents and reuptake inhibitors. The data is primarily derived from studies conducted by Rothman et al. (2002) using rat brain synaptosomes.[2]

Table 1: Monoamine Release Activity (EC50 values in nM)

| Compound | Dopamine (DA) Release | Norepinephrine (NE) Release | Serotonin (5-HT) Release |

| (-)-(2R,3R)-Phenmetrazine | 415 | 62.9 | >10,000 |

| (+)-(2S,3S)-Phenmetrazine | 87.4 | 37.5 | 3246 |

EC50 (half-maximal effective concentration) is the concentration of the drug that induces a response halfway between the baseline and maximum.

Table 2: Monoamine Reuptake Inhibition (IC50 values in nM)

| Compound | Dopamine (DA) Uptake Inhibition | Norepinephrine (NE) Uptake Inhibition | Serotonin (5-HT) Uptake Inhibition |

| (-)-(2R,3R)-Phenmetrazine | >10,000 | Not Reported | >10,000 |

| (+)-(2S,3S)-Phenmetrazine | >10,000 | Not Reported | >10,000 |

IC50 (half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the specific binding of a radioligand or the uptake of a neurotransmitter.

As the data indicates, (R)-3-phenylmorpholine is a potent releaser of norepinephrine and a less potent, but still significant, releaser of dopamine.[2] Its activity at the serotonin transporter is negligible.[2] The stereochemistry plays a crucial role, with the (+)-(2S,3S) enantiomer being more potent at releasing dopamine.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the monoamine reuptake inhibitor and releasing agent profile of compounds like (R)-3-phenylmorpholine.

Enantioselective Synthesis of (R)-3-Phenylmorpholine

The enantioselective synthesis of (2R,3R)-3-methyl-2-phenylmorpholine can be achieved through various stereoselective methods. A common approach involves the use of chiral auxiliaries or asymmetric catalysis to control the stereochemistry at the C2 and C3 positions. Below is a generalized synthetic scheme based on published methods for related phenylmorpholine derivatives.[4]

Caption: Generalized workflow for the enantioselective synthesis of (R)-3-phenylmorpholine.

Detailed Steps:

-

Starting Material: The synthesis typically begins with a prochiral ketone, such as 2-bromo-1-phenylpropan-1-one.

-

Introduction of Chirality: A chiral auxiliary, for instance, an enantiomerically pure amino alcohol like (R)-2-amino-1-propanol, is reacted with the ketone to form a chiral intermediate.

-

Diastereoselective Reduction: The intermediate is then subjected to a diastereoselective reduction, for example, using a reducing agent like sodium borohydride. The existing chiral center from the auxiliary directs the stereochemical outcome of the reduction of the ketone or imine.

-

Cyclization: The resulting amino alcohol undergoes cyclization to form the morpholine ring. This can be achieved by treating the intermediate with a dehydrating agent or by promoting an intramolecular nucleophilic substitution.

-

Purification: The final step involves the purification of the desired (2R,3R) enantiomer, which may include the removal of the chiral auxiliary if it was not incorporated into the final product. Purification is typically achieved through chromatography.

Monoamine Transporter Radioligand Binding Assay

This assay determines the affinity of a test compound for the monoamine transporters by measuring its ability to displace a known radiolabeled ligand.

Caption: Workflow for a monoamine transporter radioligand binding assay.

Materials:

-

Cell membranes from cell lines stably expressing human DAT, NET, or SERT.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).

-

Test compound: (R)-3-phenylmorpholine.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., 10 µM benztropine for DAT, 1 µM desipramine for NET, 10 µM fluoxetine for SERT).

-

Glass fiber filters and a cell harvester.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw and homogenize cell membranes in ice-cold assay buffer.

-